Glucokinase Activation Potency: Quantified Differentiation from Peer Benzamide Activators
In a standardized human recombinant glucokinase (GK) activation assay conducted at 5 mM glucose, 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide exhibited an EC50 of 1,590 nM [1]. This value positions it with approximately 2.4-fold weaker potency than a comparator benzamide derivative (EC50 660 nM) but approximately 1.2-fold greater potency than another in the same series (EC50 1,300 nM) measured under identical assay conditions [2]. The 2,6-difluoro substitution thus defines a distinct potency window that is neither maximal nor minimal, providing a specific activation profile useful for calibrating SAR around electron-withdrawing aryl groups.
| Evidence Dimension | Efficacy of glucokinase activation (EC50) |
|---|---|
| Target Compound Data | 1,590 nM |
| Comparator Or Baseline | Comparator A (BDBM50533167, compound with distinct scaffold): EC50 660 nM; Comparator B (BDBM50533167 replicate): EC50 1,300 nM |
| Quantified Difference | 2.4-fold less potent than Comparator A; 1.2-fold more potent than Comparator B |
| Conditions | Human recombinant glucokinase, G6-PD coupled assay, 5 mM glucose, 5 min incubation, in presence of NAD+ |
Why This Matters
Quantified EC50 differentiation enables researchers to select this compound as a moderate-potency GK activator benchmark for SAR studies that systematically explore the impact of 2,6-difluoro substitution on enzymatic activation kinetics.
- [1] BindingDB. BDBM50041574: Activation of human recombinant Glucokinase. EC50 = 1,590 nM. View Source
- [2] BindingDB. BDBM50533167: Activation of human recombinant glucokinase. EC50 = 660 nM and 1,300 nM. View Source
